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Compound Name: 4-Butoxy-2-chloropyridine
CAS No.: 1098093-35-6
Cat. No.: B1469073
. J

Executive Summary

4-Butoxy-2-chloropyridine (CAS: 1098093-35-6) is a specialized halogenated heterocyclic
scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents
and agrochemicals. Distinguished by its regioselective reactivity, the compound features a
reactive C-2 chlorine atom susceptible to palladium-catalyzed cross-coupling, while the C-4
butoxy moiety serves as a stable lipophilic anchor. This guide provides a comprehensive
technical analysis of its physicochemical properties, synthetic pathways, and handling
protocols for research and development applications.

Molecular Identity & Structural Analysis[1]

The molecule comprises a pyridine ring substituted at the 2-position with a chlorine atom and at
the 4-position with a butoxy ether linkage. The distinct electronic environments of the C-2 and
C-4 positions dictate its unique reactivity profile.
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Parameter Detail

Chemical Name 4-Butoxy-2-chloropyridine

CAS Registry Number 1098093-35-6

Molecular Formula CoH12CINO

Molecular Weight 185.65 g/mol

SMILES CIC1=NC=CC(OCCCC)=C1

InChi Key .Unique .identifier required for database
integration

Structural Class 2,4-Disubstituted Pyridine / Alkoxypyridine

Physicochemical Parameters

Understanding the physicochemical behavior of 4-Butoxy-2-chloropyridine is critical for
optimizing reaction conditions and predicting its behavior in biological systems (ADME).

Table 1: Key Physicochemical Properties
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Property

Value /| Range

Technical Context

Physical State

Liquid / Low-melting Solid

The butyl chain disrupts crystal
packing relative to methyl

analogs.

Indicates moderate

LogP (Predicted) 3.2+04 lipophilicity; suitable for CNS-
active drug scaffolds.
Low PSA suggests high

Polar Surface Area (PSA) ~22 A2 -
membrane permeability.
The electron-withdrawing

] ] chlorine at C-2 reduces
pKa (Conjugate Acid) ~25-3.0

basicity compared to pyridine
(pKa 5.2).

Boiling Point (Predicted)

~260°C at 760 mmHg

High boiling point requires
vacuum distillation for

purification.

Solubility

DCM, EtOAc, DMSO,
Methanol

Limited solubility in water due

to the lipophilic butyl chain.

Expert Insight: The presence of the butoxy group at C-4 exerts an electron-donating effect (+M)

via resonance, which partially counteracts the electron-withdrawing inductive effect (-1) of the

C-2 chlorine. However, the nitrogen atom remains sufficiently electron-deficient to facilitate

specific nucleophilic attacks.

Synthetic Routes & Process Chemistry

The synthesis of 4-Butoxy-2-chloropyridine is a classic example of regioselective

Nucleophilic Aromatic Substitution (S_NAr). The starting material, 2,4-dichloropyridine, contains

two electrophilic sites.[1]

Mechanism of Regioselectivity
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Nucleophilic attack by the butoxide anion occurs preferentially at the C-4 position rather than
the C-2 position.

o C-4 Attack: The transition state (Meisenheimer complex) places the negative charge on the
pyridine nitrogen, which is highly stabilized. The para-like relationship allows for efficient
delocalization.

o C-2 Attack: While also stabilized by the adjacent nitrogen, the C-4 position is generally more
reactive in 2,4-dihalopyridines due to a combination of steric accessibility and superior
electronic stabilization of the intermediate.

Protocol A: Synthesis from 2,4-Dichloropyridine

Reagents: 2,4-Dichloropyridine (1.0 eq), n-Butanol (solvent/reactant), Sodium Hydride (NaH,
1.1 eq) or Potassium tert-butoxide (KOtBu). Conditions: 0°C to Room Temperature (RT), N2
atmosphere.

Activation: In a dry 3-neck flask under nitrogen, suspend NaH (60% in oil) in anhydrous THF
or use neat n-butanol.

» Alkoxide Formation: Slowly add n-butanol at 0°C. Stir for 30 min until Hz evolution ceases.
» Addition: Add a solution of 2,4-dichloropyridine in THF dropwise to the alkoxide mixture.

e Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

e Quench: Carefully quench with water/ice.

» Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over NazSOa.

 Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10%
EtOAc in Hexanes).

Visualization: Synthesis Workflow
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Conditions

THF, 0°C -> RT, 4-6h
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Caption: Regioselective synthesis pathway favoring C-4 substitution due to electronic
stabilization.

Analytical Characterization

Validating the identity of 4-Butoxy-2-chloropyridine requires confirming the substitution
pattern (C-4 vs C-2).

1H NMR Prediction (CDCIsz, 400 MHz)

e 08.15(d, J=5.8 Hz, 1H, H-6): Deshielded by the adjacent ring nitrogen.

0 6.85 (d, J=2.2 Hz, 1H, H-3): Shielded by the ortho-butoxy group; appears as a sharp
doublet due to meta-coupling.

0 6.75 (dd, J=5.8, 2.2 Hz, 1H, H-5): Shielded by the para-butoxy group.

0 4.05 (t, J=6.5 Hz, 2H, -OCH:-): Characteristic triplet of the ether methylene.

0 1.78 (m, 2H, -CHz2-): Methylene protons.

0 1.45 (m, 2H, -CH2-): Methylene protons.

0 0.98 (t, J=7.0 Hz, 3H, -CHs): Terminal methyl group.
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Differentiation Strategy: If substitution occurred at C-2, the symmetry and splitting patterns
would shift significantly. The H-3 proton in the correct product (C-4 substitution) is isolated
between the Cl and Butoxy groups, appearing as a meta-coupled doublet.

Reactivity Profile & Applications

The 2-chloro position is the functional "handle" for this molecule.[1] It is less reactive towards
S_NAr than the original 4-chloro group but is highly active in transition-metal catalyzed
reactions.

Key Transformations

¢ Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 2-aryl-4-butoxypyridines.
» Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-4-butoxypyridines.

 Lithium-Halogen Exchange: Treatment with n-BuLi generates the 2-lithio species, which can
be quenched with electrophiles (aldehydes, ketones) to introduce carbon chains.

Visualization: Functionalization Logic
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Caption: Divergent synthesis pathways utilizing the C-2 chlorine handle for scaffold elaboration.

Handling & Safety Protocols
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Hazard Classification:
» Acute Toxicity: Harmful if swallowed or inhaled.[2]

o Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category
2A).

o Signal Word: WARNING.
Storage:
e Store in a cool, dry place (2-8°C recommended).

o Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the
ether linkage over long periods.

Disposal:

» Halogenated organic waste. Do not dispose of in standard aqueous waste streams.
Incineration is the preferred method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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